N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide
Description
N-(2-(4-Chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide is a heterocyclic compound featuring a chromenone core (4-oxo-4H-chromen) substituted with a 4-chlorophenyl group at position 2 and an acetamide moiety at position 5. Chromenones are oxygen-containing heterocycles known for diverse biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. The 4-chlorophenyl group enhances lipophilicity and binding affinity to biological targets, while the acetamide substituent contributes to hydrogen-bonding interactions.
Properties
Molecular Formula |
C17H12ClNO3 |
|---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-4-oxochromen-6-yl]acetamide |
InChI |
InChI=1S/C17H12ClNO3/c1-10(20)19-13-6-7-16-14(8-13)15(21)9-17(22-16)11-2-4-12(18)5-3-11/h2-9H,1H3,(H,19,20) |
InChI Key |
KZKZCVKNQTZTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-4-one core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase (DHFR) and topoisomerase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound disrupts DNA replication and cell division, leading to the death of cancer cells.
Comparison with Similar Compounds
Pyridine and Thieno[2,3-b]pyridine Derivatives
Key Compounds :
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()
- 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide ()
Structural Differences :
- Core Heterocycle: Pyridine or thieno[2,3-b]pyridine vs. chromenone.
- Substituents: Styryl and cyano groups on pyridine vs. unsubstituted chromenone.
Quinazolinone-Thioacetamide Hybrids
Key Compound :
Structural Differences :
- Core Heterocycle: Quinazolinone vs. chromenone.
- Linkage : Thioacetamide bridge vs. direct acetamide attachment.
Key Compounds :
- WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)
- Compound 602 (2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide) ()
Structural Differences :
- Core Structure: Phenoxyacetamide vs. chromenone-acetamide.
- Substituents: Triazole or pyridine vs. chlorophenyl-chromenone.
Functional Role :
- These compounds act as plant growth regulators by mimicking auxin activity. The phenoxy group and pyridine/triazole rings are critical for receptor interaction .
- Comparison: The chromenone core in the target compound likely redirects its bioactivity away from plant growth regulation toward other targets, such as insect or microbial systems.
Thieno[2,3-d]pyrimidinone Derivatives
Key Compound :
- N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide ()
Structural Differences :
- Core Heterocycle: Thieno[2,3-d]pyrimidinone vs. chromenone.
- Substituents: Ethyl and methyl groups on the thienopyrimidinone core.
Physicochemical Properties :
- The sulfur atom in the thieno ring contributes to electron delocalization .
- Comparison: The chromenone core, being oxygen-rich, may favor polar interactions, making the target compound more water-soluble than this analog.
Benzothiazole Acetamides
Structural Differences :
- Core Heterocycle: Benzothiazole vs. chromenone.
- Substituents : Methoxy group on benzothiazole.
Biological Activity
N-(2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl)acetamide is a synthetic compound that belongs to the class of chromen-4-one derivatives. Its unique structure, featuring a chromenone core and a 4-chlorophenyl substituent, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps, including the condensation of appropriate precursors to form the chromenone structure followed by acetamide formation. The general synthetic route can be summarized as follows:
- Formation of Chromenone Core : The initial step often involves the reaction of 2-hydroxyacetophenone with a suitable aromatic aldehyde (in this case, 4-chlorobenzaldehyde) under acidic or basic conditions.
- Acetamide Formation : The resulting chromenone is then treated with acetic anhydride or acetyl chloride to introduce the acetamide group.
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound. For instance:
- Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that this compound significantly reduced cell viability compared to untreated controls. Notably, the presence of the 4-chlorophenyl group enhanced its cytotoxic effects, leading to a reduction in cell viability to approximately 64% at certain concentrations .
| Compound | Cell Line | Viability (%) |
|---|---|---|
| Control | A549 | 100 |
| This compound | A549 | 64 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In tests against various strains of bacteria, including multidrug-resistant Staphylococcus aureus, this compound exhibited significant inhibitory effects .
The mechanism underlying the biological activity of this compound is believed to involve:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may act through similar pathways .
- Cell Cycle Arrest : Research indicates that certain chromenone derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of derivatives related to this compound:
- Study on Anticancer Activity : A comparative analysis involving various chromenone derivatives revealed that modifications in substituents significantly affected their anticancer efficacy. The presence of electron-withdrawing groups like chloro enhanced activity against A549 cells .
- Antimicrobial Efficacy : Research highlighted that derivatives with specific substitutions showed enhanced activity against resistant bacterial strains, emphasizing the potential for developing new antimicrobial agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
